9-Bromo-5H-benzo[b]carbazole
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Overview
Description
9-Bromo-5H-benzo[b]carbazole is a heterocyclic aromatic compound that belongs to the carbazole family Carbazoles are known for their significant biological and pharmacological properties, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-5H-benzo[b]carbazole typically involves the bromination of benzo[b]carbazole. One common method is the electrophilic bromination using N-bromo succinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid . This reaction proceeds under mild conditions and yields the desired brominated product efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions:
Electrophilic Substitution: N-bromo succinimide (NBS) and concentrated sulfuric acid are commonly used for bromination.
Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed:
Substituted Carbazoles: Depending on the nucleophile used, various substituted carbazole derivatives can be synthesized.
Oxidized or Reduced Derivatives: These derivatives can be further functionalized for specific applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Bromo-5H-benzo[b]carbazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5,9-Dibromo-6,11-dihydro-5H-benzo[a]carbazole: This compound has two bromine substitutions and exhibits similar biological activities.
8-Bromo-6,11-dihydro-5H-benzo[b]carbazole: Another brominated derivative with comparable properties.
Uniqueness: Its unique photophysical properties make it particularly valuable in the development of optoelectronic devices .
Properties
Molecular Formula |
C16H10BrN |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
9-bromo-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-6-5-10-9-16-14(8-11(10)7-12)13-3-1-2-4-15(13)18-16/h1-9,18H |
InChI Key |
CMFXIEHORBHNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C=CC(=CC4=C3)Br |
Origin of Product |
United States |
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